molecular formula C9H11BrFNO B13084715 (3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL

(3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL

Cat. No.: B13084715
M. Wt: 248.09 g/mol
InChI Key: WQIUKVXKKQKVCT-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL is a chiral compound with a specific stereochemistry at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and (S)-glycidol.

    Reaction Conditions: The reaction involves the nucleophilic opening of the epoxide ring in (S)-glycidol by 3-bromo-4-fluoroaniline under basic conditions. Common bases used include sodium hydroxide or potassium carbonate.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like thiols, amines

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a primary or secondary amine

    Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

(3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(3-chloro-4-fluorophenyl)propan-1-OL
  • (3S)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL
  • (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propan-1-OL

Uniqueness

(3S)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OL is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its reactivity and interaction with biological targets. The specific stereochemistry also adds to its uniqueness, making it a valuable compound in chiral synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromo-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-7-5-6(1-2-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

WQIUKVXKKQKVCT-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)N)Br)F

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)Br)F

Origin of Product

United States

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